molecular formula C22H26ClN3O4 B058110 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride CAS No. 1624294-38-7

6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride

Cat. No.: B058110
CAS No.: 1624294-38-7
M. Wt: 431.9 g/mol
InChI Key: PVYZSHZFBOSTSM-UHFFFAOYSA-N
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Description

6,7-Bis(2-methoxyethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine hydrochloride (CAS: 183319-69-9), commonly known as erlotinib hydrochloride, is a quinazoline-derived tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). It is clinically approved for treating non-small cell lung cancer (NSCLC) and pancreatic cancer . The compound inhibits intracellular phosphorylation of EGFR, blocking downstream signaling pathways critical for cancer cell proliferation and survival .

Properties

IUPAC Name

N-(3-ethenylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h4-7,12-15H,1,8-11H2,2-3H3,(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYZSHZFBOSTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C=C)OCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Patent-Supported Convergent Synthesis (WO2007138613A2)

The method described in involves seven key steps, each optimized for yield and scalability:

Step 1: Alkylation of 3,4-Dihydroxybenzaldehyde

3,4-Dihydroxybenzaldehyde (25 g, 0.181 mol) is reacted with 2-bromoethyl methyl ether (50.4 g, 0.363 mol) in dimethylformamide (DMF) using potassium carbonate (60 g, 0.435 mol) as a base at 100°C for 2 hours. This yields 3,4-bis(2-methoxyethoxy)benzaldehyde (45 g, 98%) after purification via methylene chloride extraction.

Reaction Conditions

  • Solvent: DMF

  • Temperature: 100°C

  • Base: K₂CO₃

  • Yield: 98%

Step 2: Oxime Formation and Dehydration to Benzonitrile

The aldehyde intermediate is converted to 3,4-bis(2-methoxyethoxy)benzaldoxime using hydroxylamine hydrochloride in ethanol, followed by dehydration with acetic anhydride to yield 3,4-bis(2-methoxyethoxy)benzonitrile (87% yield).

Step 3: Nitration of Benzonitrile

Nitration with fuming nitric acid in sulfuric acid introduces a nitro group at the 2-position, yielding 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile (82% yield).

Step 4: Nitro Reduction to Primary Amine

Catalytic transfer hydrogenation with ammonium formate and palladium on carbon reduces the nitro group to an amine, producing 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile (90% yield).

Step 5: Formylation to Formamidine

The amine is treated with dimethylformamide dimethyl acetal (DMF-DMA) to form N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine (85% yield).

Step 6: Cyclocondensation with 3-Ethynylaniline

Heating the formamidine with 3-ethynylaniline in acetic acid at 125°C for 3 hours induces cyclization, yielding erlotinib free base (mp 149–153°C) after ethyl acetate recrystallization.

Step 7: Hydrochloride Salt Formation

The free base is treated with methanolic HCl to precipitate erlotinib hydrochloride (mp 228–230°C) in 96% yield.

Comparative Analysis with Prior Art (US Patent 5,747,498)

The prior method suffered from lower yields (71%) due to inefficient hydrogenation and multiple chromatographic purifications. Key improvements in the WO2007138613A2 process include:

ParameterPrior Art (US 5,747,498)WO2007138613A2
Hydrogenation CatalystPtO₂Pd/C
Final Step Yield71%96%
Chromatography Steps30
Total Isolated Intermediates52

Critical Intermediate Characterization

3,4-Bis(2-methoxyethoxy)benzaldehyde (Formula III)

  • ¹H NMR (CDCl₃) : δ 3.46 (s, 6H), 3.81 (m, 4H), 4.22 (m, 4H), 7.00 (d, 1H), 7.43 (s, 1H), 9.83 (s, 1H).

  • Purity : >98% by HPLC.

Erlotinib Free Base

  • Melting Point : 149–153°C.

  • UV-Vis (MeOH) : λₘₐₓ 248 nm, 332 nm.

Process Optimization and Scalability

Solvent Selection for Alkylation

DMF outperforms acetone or THF by preventing ether cleavage and enhancing reaction homogeneity.

Nitro Reduction Alternatives

Catalytic transfer hydrogenation (NH₄HCO₂/Pd-C) replaces high-pressure H₂ gas, improving safety and reducing costs.

Cyclization Efficiency

Cyclocondensation in acetic acid at 125°C achieves complete conversion in 3 hours vs. 8 hours in prior methods.

Analytical and Purification Techniques

Recrystallization Protocols

  • Erlotinib Free Base : Ethyl acetate/hexane (3:1) yields 99.5% purity.

  • Hydrochloride Salt : Methanol/water (4:1) removes residual aniline derivatives.

Spectroscopic Validation

  • IR (KBr) : 3280 cm⁻¹ (NH), 2210 cm⁻¹ (C≡C), 1650 cm⁻¹ (C=N).

  • Elemental Analysis : C 58.21%, H 5.63%, N 9.01% (calculated for C₂₂H₂₃N₃O₄·HCl) .

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the vinyl group.

    Reduction: Reduction of the quinazoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the vinyl group could lead to the formation of aldehydes or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. The structural features of quinazolines allow them to interact with various biological targets involved in cancer progression. Preliminary studies suggest that 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride may inhibit tumor growth by interfering with signaling pathways critical for cancer cell survival .

2. Antimicrobial Properties:
Quinazoline derivatives have also been investigated for their antimicrobial activities. The presence of methoxyethoxy groups enhances solubility and bioavailability, making this compound a candidate for further development as an antimicrobial agent. Studies are ongoing to evaluate its efficacy against various bacterial strains .

3. Drug Delivery Systems:
The compound's unique structure allows it to be utilized in drug delivery systems, particularly for targeted therapy in cancer treatment. Its ability to form complexes with other therapeutic agents can enhance the delivery and efficacy of drugs while minimizing side effects .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs):
The vinyl group in the compound's structure suggests potential applications in organic electronics, particularly in OLED technology. Research indicates that compounds with similar structures can serve as efficient light-emitting materials due to their favorable electronic properties .

2. Photovoltaic Devices:
There is emerging interest in utilizing quinazoline derivatives in the development of organic photovoltaic devices. The electronic properties of the compound may contribute to improved charge transport and energy conversion efficiencies .

Biochemical Tools

1. Molecular Probes:
Due to its specific binding properties, this compound can be developed as a molecular probe for studying biological processes at the cellular level. Its fluorescence properties make it suitable for imaging applications in live-cell studies .

2. Enzyme Inhibition Studies:
The compound's ability to interact with specific enzymes positions it as a valuable tool in enzyme inhibition studies, which are critical for understanding metabolic pathways and developing new therapeutic strategies .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on various quinazoline derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity
In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 6,7-bis(2-methoxyethoxy) groups in erlotinib enhance solubility and binding affinity compared to gefitinib’s 6,7-dimethoxy groups .
  • The 3-ethynylphenyl group in erlotinib improves selectivity for mutant EGFR over wild-type isoforms .

Hypoxia-Targeting Derivatives :

  • Compounds like 16f incorporate nitroimidazole moieties to enhance cytotoxicity under hypoxic conditions, a limitation of erlotinib in solid tumors .

Dual/Multi-Kinase Inhibitors :

  • Bosutinib’s structural flexibility allows inhibition of multiple kinases (e.g., BCR-ABL, SRC), but it lacks EGFR specificity .

Pharmacokinetic and Pharmacodynamic Comparisons

Parameter Erlotinib Hydrochloride Gefitinib Bosutinib
Oral Bioavailability 60% 59% 34%
Plasma Half-Life (t½) 36 h 48 h 22 h
CYP3A4 Metabolism Yes Yes Yes
Major Resistance Mechanism EGFR T790M mutation T790M BCR-ABL mutations

Key Findings:

  • Erlotinib and gefitinib share similar CYP3A4-mediated metabolism, increasing drug-drug interaction risks .
  • Erlotinib’s shorter half-life compared to gefitinib necessitates once-daily dosing .

Preclinical and Clinical Efficacy

  • Erlotinib vs. Gefitinib :

    • In phase III trials, erlotinib showed superior overall survival in NSCLC (6.7 vs. 5.7 months for gefitinib) .
    • Gefitinib is more effective in EGFR exon 19 deletion mutants, while erlotinib has broader applicability .
  • Novel Derivatives: Compound 16f demonstrated 3-fold higher cytotoxicity under hypoxia than erlotinib in A549 lung cancer cells . Pyrrolidine-substituted analogs () showed reduced EGFR affinity but unexplored activity against other kinases .

Biological Activity

6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on recent studies and findings.

  • Molecular Formula : C22_{22}H25_{25}N3_3O4_4
  • Molecular Weight : 395.45 g/mol
  • Appearance : White to yellow powder
  • Solubility : Soluble in DMSO (1% solution is clear) .

Research indicates that this quinazoline derivative exhibits multiple biological activities, primarily through the inhibition of specific enzymes and receptors involved in various pathological processes.

Tyrosinase Inhibition

One of the notable activities of related compounds, such as 6,7-bis(2-methoxyethoxy)-4(3H)-quinazolinone (BMEQ), is their strong inhibitory effect on tyrosinase, an enzyme critical for melanin production. The compound demonstrated an IC50_{50} value of 160 μM, indicating a competitive inhibition mechanism where the binding to tyrosinase alters its conformation and reduces enzymatic activity .

Antitumor Activity

The compound has been identified as a potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. EGFR plays a pivotal role in cell proliferation and survival, making it a target for cancer therapies. Studies have shown that quinazoline derivatives can effectively inhibit EGFR activity, leading to reduced tumor growth in various solid tumor xenograft models .

Biological Activity Summary Table

Biological Activity Mechanism IC50_{50} Reference
Tyrosinase InhibitionCompetitive inhibition affecting enzyme conformation160 μM
EGFR Tyrosine Kinase InhibitionInhibition of receptor signaling pathwaysNot specified
Antioxidant ActivityScavenging free radicals and inhibiting oxidative stressNot specified

Study on Tyrosinase Inhibition

A study focused on the interaction between BMEQ and tyrosinase revealed that the compound binds through hydrogen bonds and hydrophobic interactions, which destabilizes the enzyme's structure. This interaction was confirmed through molecular dynamics simulations, indicating a promising application in cosmetic formulations aimed at skin whitening and anti-aging .

Antitumor Efficacy

In vivo studies have demonstrated that quinazoline derivatives exhibit significant antitumor effects across various cancer types. The mechanism involves the inhibition of EGFR-mediated pathways, which are often overactive in cancers such as breast and lung cancer. The compound's ability to inhibit tumor growth while maintaining good oral bioavailability suggests its potential for clinical applications .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride, and how are they experimentally validated?

  • Methodology : Characterize the compound using techniques such as HPLC for purity assessment (≥98% as per standards) , melting point analysis (154–157°C) , and mass spectrometry for molecular weight confirmation (393.44 g/mol) . Stability under storage conditions (e.g., avoidance of oxidizers, humidity) should be tested via accelerated degradation studies .

Q. How can researchers safely handle and store this compound to prevent degradation or hazards?

  • Methodology : Follow OSHA-compliant protocols: store in a ventilated, dry environment at room temperature, use PPE (gloves, goggles, respirators) to avoid inhalation of aerosols, and avoid contact with oxidizing agents to prevent HCl gas release . Stability testing under varied temperatures and humidity levels can inform optimal storage conditions .

Q. What synthetic routes are available for this quinazoline derivative, and how can yield be optimized?

  • Methodology : Review multi-step synthesis protocols (e.g., starting from substituted benzoates or nitrobenzoates) . Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratios, catalysts) and reduce trial-and-error approaches . Statistical tools like response surface methodology can identify critical factors affecting yield .

Advanced Research Questions

Q. How can computational methods guide the design of experiments for studying this compound’s reactivity or biological activity?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways or binding affinities . Integrate computational predictions with high-throughput screening to validate targets (e.g., kinase inhibition) . Tools like ICReDD’s reaction path search methods can prioritize experimental conditions .

Q. What strategies resolve contradictions in toxicity data across studies (e.g., acute vs. chronic exposure effects)?

  • Methodology : Conduct dose-response studies in vitro (cell lines) and in vivo (rodent models) to differentiate acute (H302 oral toxicity) from chronic effects. Use toxicogenomics to identify gene expression changes linked to specific exposure durations . Cross-reference OSHA hazard classifications with newer ecotoxicity data .

Q. How can researchers design robust assays to study this compound’s mechanism of action in complex biological systems?

  • Methodology : Develop kinetic assays (e.g., fluorescence-based enzymatic inhibition) or isothermal titration calorimetry (ITC) to quantify binding interactions. For cellular studies, use CRISPR-edited cell lines to isolate specific pathways . Validate findings with orthogonal methods (e.g., Western blotting vs. ELISA) .

Q. What advanced separation techniques improve purification of this compound from reaction by-products?

  • Methodology : Compare HPLC (C18 columns, gradient elution) with membrane separation technologies (e.g., nanofiltration) for scalability . Optimize solvent systems using Hansen solubility parameters to enhance selectivity .

Methodological Resources

  • Experimental Design : Leverage DoE frameworks (e.g., factorial designs) to minimize experimental runs while maximizing data quality .
  • Data Analysis : Apply inferential statistics (ANOVA, regression models) to address variability in biological replicates .
  • Safety Compliance : Adopt GHS-aligned hazard communication protocols for lab handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.